

Part 1: Chemical Information for CAS 529-28-2 (2-Iodoanisole)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-Iodoanisole*

Cat. No.: *B129775*

[Get Quote](#)

2-Iodoanisole is an organoiodine compound used as a building block in organic synthesis.^[1] ^[2] Its utility is prominent in cross-coupling reactions such as the Suzuki and Heck reactions to form more complex molecules.^{[2][3]}

Table 1: Physicochemical Properties of 2-Iodoanisole

Property	Value	Reference(s)
CAS Number	529-28-2	[1]
Molecular Formula	C ₇ H ₇ IO	[2]
Molecular Weight	234.03 g/mol	[2]
Appearance	Clear yellow liquid	[2] [3]
Boiling Point	125-126 °C at 19 mmHg	[3]
Density	1.799 g/mL at 25 °C	[3]
Refractive Index (n ₂₀ /D)	1.622	[3]
Solubility	Miscible with alcohol, chloroform, and diethyl ether. Insoluble in water.	[4]
Flash Point	>110 °C	[2]
Storage Temperature	Room Temperature, keep in a dark and dry place.	[3]

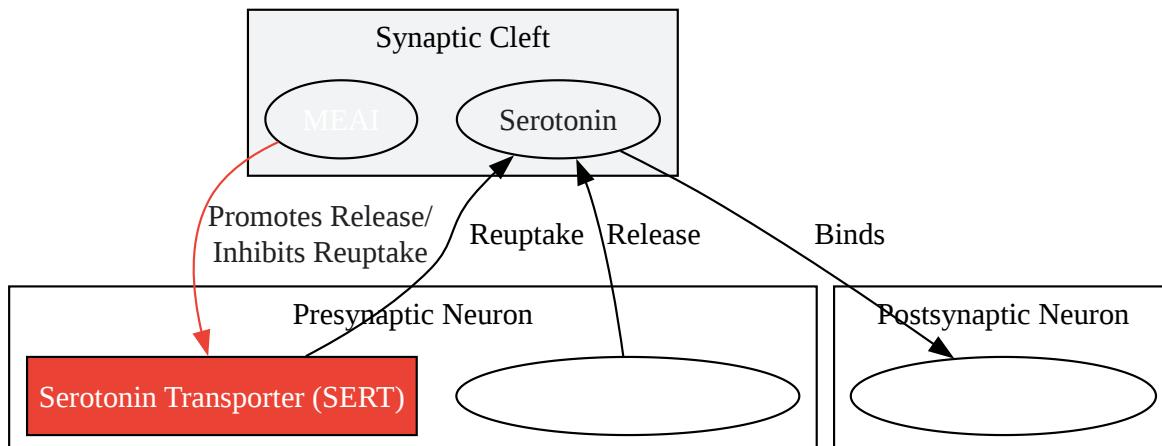
Table 2: Synonyms for 2-Iodoanisole

Synonym	Reference(s)
1-Iodo-2-methoxybenzene	[2]
2-Iodophenyl methyl ether	[2]
o-Iodoanisole	[5]
2-Methoxyiodobenzene	[4]
Benzene, 1-iodo-2-methoxy-	[5]

Part 2: In-depth Technical Guide for 5-Methoxy-2-aminoindane (MEAI)

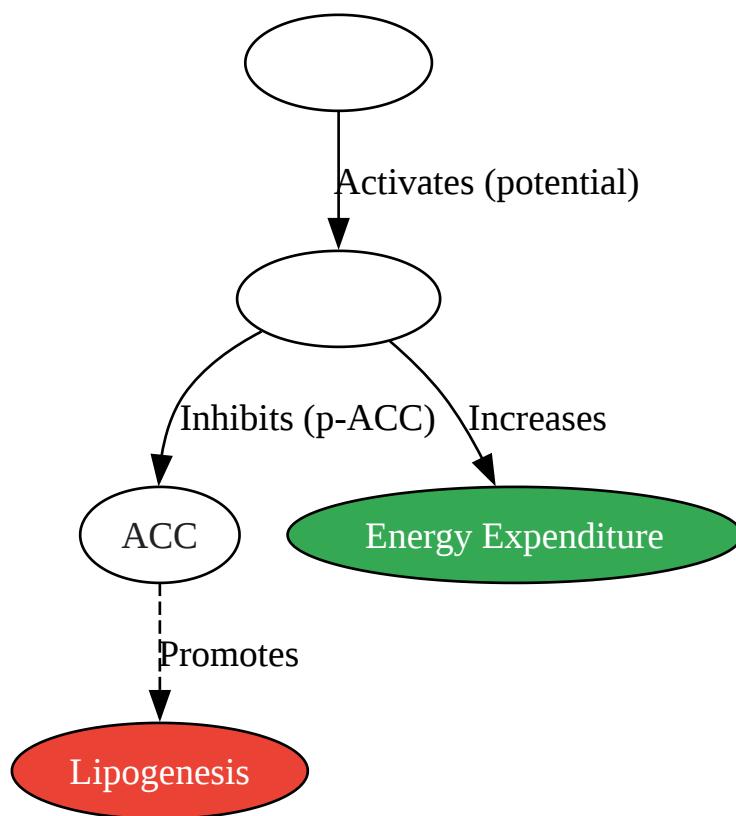
5-Methoxy-2-aminoindane (MEAI) is a psychoactive aminoindane derivative that has garnered interest for its potential as a therapeutic agent to mitigate binge drinking and for the treatment of alcoholism, cocaine use disorder, and obesity.^{[6][7]} It is reported to produce a mild euphoric and alcohol-like experience while reducing the desire to consume alcohol.^[6]

Chemical and Physical Properties


Table 3: Physicochemical Properties of 5-Methoxy-2-aminoindane (MEAI)

Property	Value	Reference(s)
IUPAC Name	5-Methoxy-2,3-dihydro-1H-inden-2-amine	[7]
Synonyms	5-MeO-AI, Chaperon, CMND-100	[7]
CAS Number	73305-09-6	[7]
Molecular Formula	C ₁₀ H ₁₃ NO	[7]
Molar Mass	163.220 g/mol	[7]
Metabolism	N-acetylation and oxidative demethylation	[6]
Elimination Half-life	Non-linear; 0.5-0.7 h in rats at 10 mg/kg	[6]

Biological Activity and Mechanism of Action


MEAI is a monoamine releasing agent, acting as a modestly selective serotonin releasing agent (SSRA).^[7] It demonstrates a 6-fold preference for inducing serotonin release over norepinephrine and a 20-fold preference over dopamine release.^[7] This profile suggests it may have MDMA-like entactogenic effects with a potentially lower misuse liability.^[7] MEAI also shows weak to moderate ligand binding inhibition at the 5-HT2B receptor and has an affinity for the α₂-adrenergic receptor.^{[6][7]} The therapeutic effects of MEAI in alcohol use disorder are thought to be mediated through its interaction with serotonergic receptors, particularly 5-HT1A and 5-HT2A, which are key in regulating alcohol intake and reward.^{[8][9]}

Signaling Pathways

[Click to download full resolution via product page](#)

Caption: Serotonin signaling and the effect of MEAI.

[Click to download full resolution via product page](#)

Caption: Potential influence of MEAI on the AMPK signaling pathway.

Pharmacokinetics

Pharmacokinetic studies in rats have revealed key characteristics of MEAI.[\[6\]](#)

Table 4: Pharmacokinetic Parameters of MEAI in Rats

Parameter	IV (10 mg/kg)	Oral (10 mg/kg)	Oral (90 mg/kg)	Reference(s)
Bioavailability	-	25%	500% increase from 10 mg/kg	[6]
Plasma Half-life (t _{1/2})	0.5 - 0.7 h	0.5 - 0.7 h	Significantly increased	[6]
Brain Half-life (t _{1/2})	0.5 - 0.7 h	0.5 - 0.7 h	-	[6]
Total Clearance	2.8 L/h/kg	-	-	[6]
Plasma to Brain Ratio	-	3 - 5.5	-	[6]

Metabolites identified include N-acetyl-MEAI and 5-hydroxy-N-acetyl-AI.[\[6\]](#) The N-acetyl-MEAI levels in plasma and brain were found to be approximately ten times lower than the parent compound.[\[6\]](#)

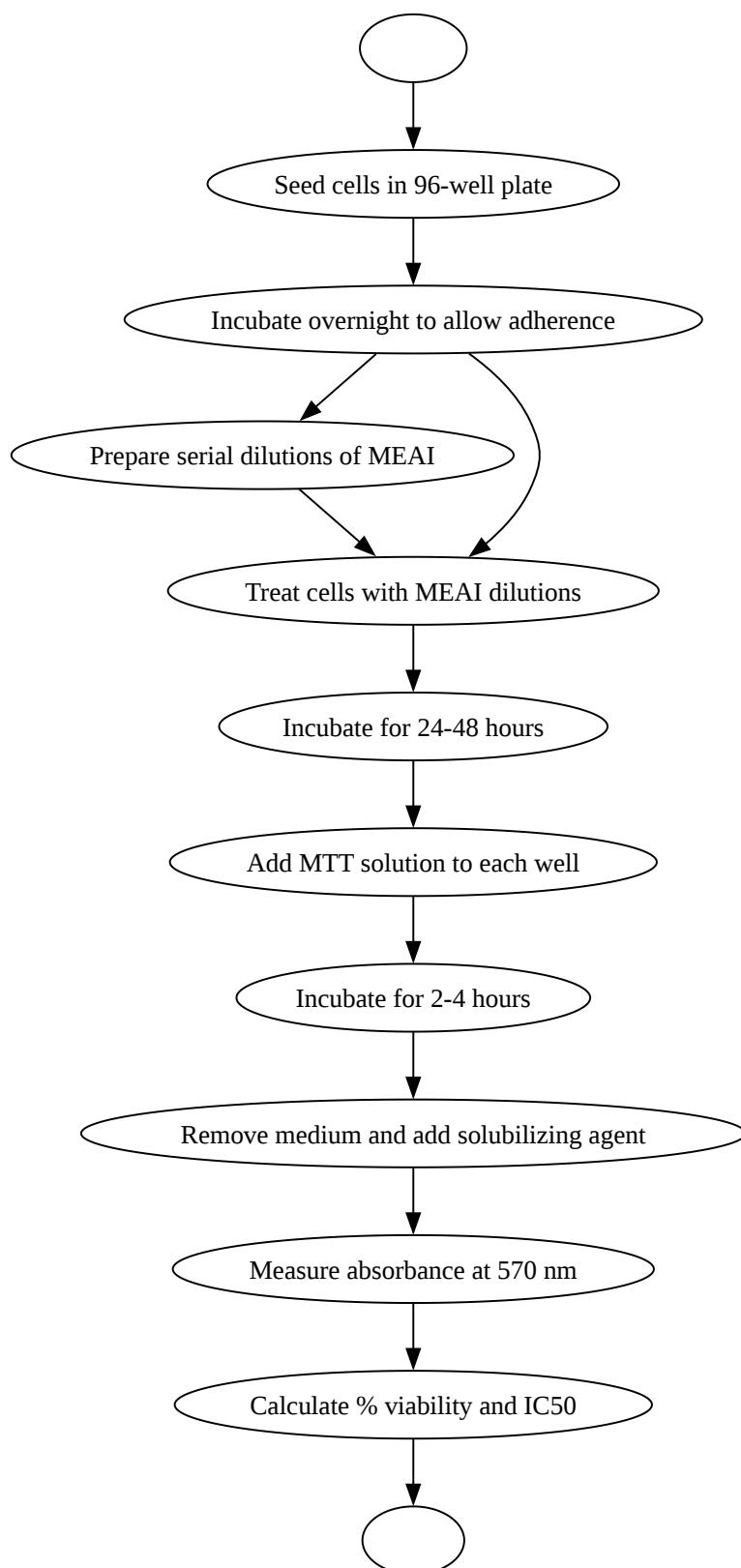
Toxicology and Safety

Preclinical studies in rats have indicated a favorable safety profile for MEAI.[\[5\]](#)

Table 5: Toxicological Data for MEAI

Assay	Result	Concentration/Dose	Reference(s)
In-vitro Cytotoxicity (IC ₅₀)	368.2 mg/L	500 and 1000 mg/L	[5]
(Rat brain striatum primary neurons)			
In-vitro Cytotoxicity (IC ₅₀)	403.1 mg/L	500 and 1000 mg/L	[5]
(Human primary healthy hepatocytes)			
Acute/Subacute Toxicity in Rats	Good safety profile	10 and 30 mg/kg body weight	[5]
Interaction with Ethanol	No significant increase in cytotoxic effect	100 mg/L MEAI with 6% or 7.5% ethanol	[5]

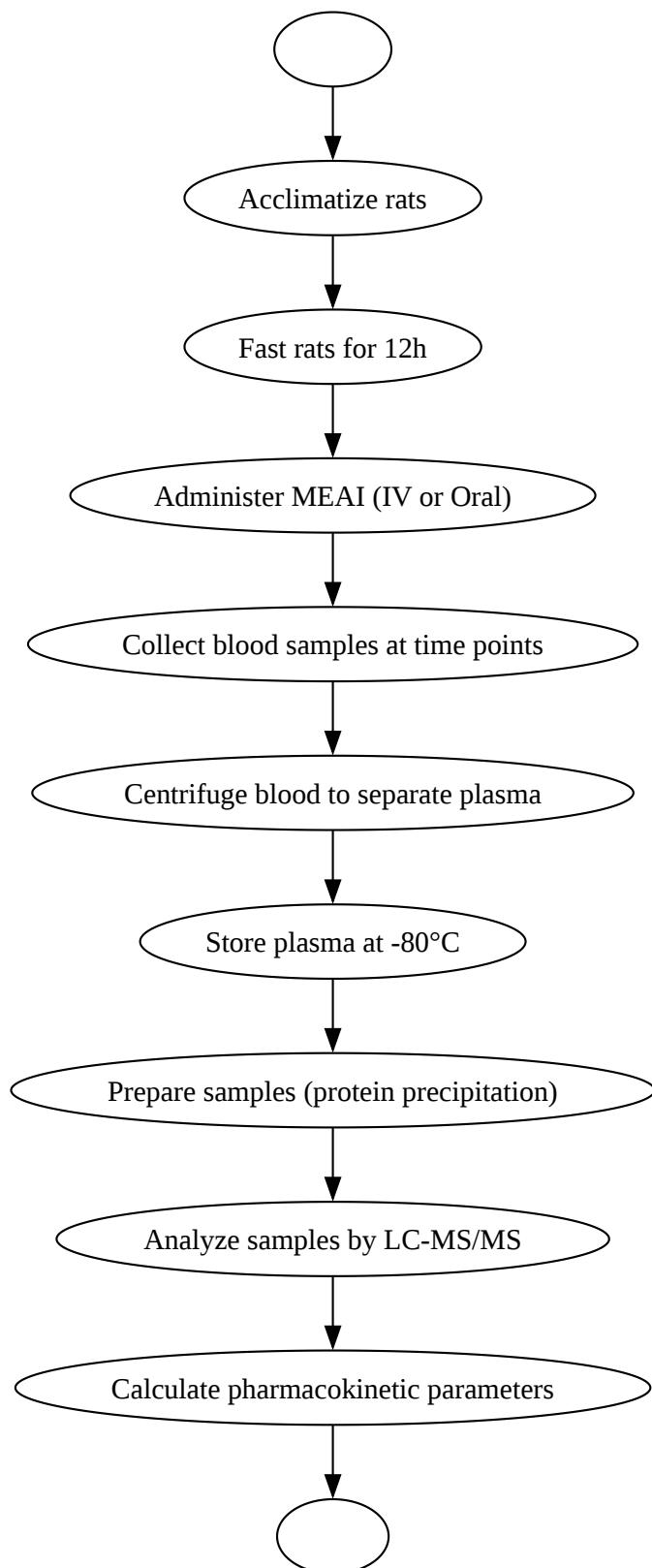
Experimental Protocols


A reported synthesis method involves a multi-step process starting from 5-methoxybenzaldehyde.[6]

- Cyclization: 15.2g of 5-methoxybenzaldehyde and 7.1g of acrylamide are dissolved in 500mL of toluene with a rhenium catalyst. The mixture is heated to 130°C for 12 hours. After cooling, the resulting solid, 5-methoxy-2-acylaminoindene, is filtered and dried.
- Hofmann Degradation: 18.9g of 5-methoxy-2-acylaminoindene is added to an ethanol solution of NaClO and EtONa at 0°C. The mixture is then heated to 50°C for 3-4 hours. After cooling and filtration, the solvent is removed to yield 5-methoxy-2-aminoindene.
- Reduction: 16.2g of 5-methoxy-2-aminoindene is dissolved in 300mL of ethanol. 8.5g of sodium borohydride is added in batches, and the reaction continues for 2-3 hours.

- Salt Formation and Isolation: The reaction mixture is filtered, and the organic phase is concentrated. The product is dissolved in ethyl acetate, and an ethyl acetate solution of hydrogen chloride gas is added to adjust the pH to 1-3. The precipitated solid is filtered and dried to yield 5-methoxy-2-aminoindan hydrochloride.

This protocol is a generalized procedure based on standard MTT assay methodologies.


- Cell Seeding: Plate primary rat brain striatum neurons or human hepatocytes in a 96-well plate at a suitable density and allow them to adhere overnight.
- Compound Treatment: Prepare serial dilutions of MEAI in the appropriate cell culture medium. Remove the old medium from the cells and add the medium containing different concentrations of MEAI. Include a vehicle control (medium without MEAI).
- Incubation: Incubate the plate for a specified period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO₂.
- MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS). Add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
- Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or acidified isopropanol, to each well to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630-690 nm can be used to subtract background absorbance.
- Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC₅₀ value.

[Click to download full resolution via product page](#)

Caption: Workflow for an in-vitro cytotoxicity (MTT) assay.

This is a generalized protocol based on typical rodent pharmacokinetic studies.

- Animal Acclimatization: House Sprague Dawley rats for at least one week under controlled environmental conditions (12h light/dark cycle, $25\pm2^{\circ}\text{C}$, 50% humidity) with free access to food and water.
- Dosing: Fast rats for 12 hours before drug administration. For oral administration, administer MEAI dissolved in a suitable vehicle (e.g., 5% PEG400 solution) via oral gavage. For intravenous administration, inject the MEAI solution into a suitable vein (e.g., tail vein).
- Blood Sampling: Collect blood samples (approximately 0.4 mL) from the retro-orbital plexus under light anesthesia at predetermined time points (e.g., pre-dose, 5, 15, 30, 60, 120, 240, 360, 480 minutes post-dose).
- Plasma Preparation: Collect blood in EDTA-containing tubes and centrifuge at 4000-5000 rpm for 10 minutes at 4°C to separate the plasma.
- Sample Storage: Store the plasma samples at -20°C or -80°C until analysis.
- Sample Preparation for Analysis: Thaw plasma samples and precipitate proteins by adding an organic solvent like acetonitrile. Vortex the mixture and centrifuge to pellet the precipitated proteins. Collect the supernatant.
- LC-MS/MS Analysis: Analyze the concentration of MEAI and its metabolites in the plasma supernatant using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
- Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate pharmacokinetic parameters such as half-life ($t^{1/2}$), area under the curve (AUC), clearance (CL), and bioavailability (F) using non-compartmental analysis.

[Click to download full resolution via product page](#)

Caption: Workflow for a typical pharmacokinetic study in rats.

Applications in Research and Drug Development

MEAI is currently in preclinical and early clinical development. Clearmind Medicine is developing MEAI (as CMND-100) for the treatment of alcohol use disorder and has received IND approval from the FDA for a Phase I/IIa clinical trial.^[8] Research is also exploring its potential for treating cocaine addiction and obesity.^{[7][10]} Studies in diet-induced obese mice showed that MEAI reduced body weight by decreasing fat mass, improved glycemic control, and reduced fatty liver by inhibiting lipid synthesis.^[11] These findings suggest that MEAI could be a novel therapeutic for obesity and related metabolic disorders.^[11]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. agilent.com [agilent.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Pharmacokinetic and pharmacodynamic evaluation of 5-methoxy-2-aminoindane (MEAI): A new binge-mitigating agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CN113801033A - Synthesis method of 2-aminoindan or derivatives thereof - Google Patents [patents.google.com]
- 7. frontiersin.org [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Illumination of serotonin transporter mechanism and role of the allosteric site - PMC [pmc.ncbi.nlm.nih.gov]
- 10. creative-diagnostics.com [creative-diagnostics.com]
- 11. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Part 1: Chemical Information for CAS 529-28-2 (2-Iodoanisole)]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b129775#cas-number-529-28-2-chemical-information>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com